molecular formula C15H14F3NO5S B8302455 Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate

Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate

Cat. No.: B8302455
M. Wt: 377.3 g/mol
InChI Key: KHFDCTZSWXQTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonyloxy group, an isopropyl group, and a quinoline ring system. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethanesulfonyloxy Group: The trifluoromethanesulfonyloxy group can be introduced by reacting the quinoline derivative with trifluoromethanesulfonic anhydride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Amino or thiol derivatives of the quinoline compound.

    Oxidation Products: Quinoline N-oxides or other oxidized derivatives.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: As a reagent for introducing trifluoromethanesulfonyloxy groups into other molecules.

    Material Science: In the development of novel materials with unique electronic or optical properties.

    Biological Studies: As a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethanesulfonyloxy group can enhance the compound’s ability to interact with biological targets through hydrogen bonding or electrostatic interactions. The quinoline ring system can intercalate with DNA or interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate: A related compound with a similar trifluoromethanesulfonyloxy group but lacking the quinoline ring.

    Quinoline-2-carboxylate Derivatives: Compounds with similar quinoline ring systems but different substituents.

Uniqueness

Methyl 8-isopropyl-4-(((trifluoromethyl)sulfonyl)oxy)quinoline-2-carboxylate is unique due to the combination of the trifluoromethanesulfonyloxy group, isopropyl group, and quinoline ring. This unique structure imparts specific reactivity and stability, making it valuable in various research applications.

Properties

Molecular Formula

C15H14F3NO5S

Molecular Weight

377.3 g/mol

IUPAC Name

methyl 8-propan-2-yl-4-(trifluoromethylsulfonyloxy)quinoline-2-carboxylate

InChI

InChI=1S/C15H14F3NO5S/c1-8(2)9-5-4-6-10-12(24-25(21,22)15(16,17)18)7-11(14(20)23-3)19-13(9)10/h4-8H,1-3H3

InChI Key

KHFDCTZSWXQTQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1N=C(C=C2OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of dichloromethane were dissolved 4.2 g of methyl 8-isopropylquinolone-2-carboxylate, 3 ml of 2,6-lutidine and 209 mg of 4-dimethylaminopyridine under a nitrogen gas stream. Trifluoromethanesulfonic anhydride (3.2 ml) was added dropwise to the resulting solution at 0° C., followed by stirring at room temperature for 24 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture and the resulting mixture was extracted with dichloromethane. The organic layer was successively washed with water and saturated saline, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue so obtained was subjected to chromatography on a silica gel column (developing solvent: 5% ethyl acetate/n-hexane), whereby 6.3 g of the title compound were obtained in the form of a colorless solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methyl 8-isopropylquinolone-2-carboxylate
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
209 mg
Type
catalyst
Reaction Step Four

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